3-Pyridinemethanol

Description

3-Pyridinemethanol has been reported in Crocus sativus and Nicotiana tabacum with data available.

NICOTINYL ALCOHOL is a small molecule drug and has 1 investigational indication.

Alcohol analog of NICOTINIC ACID which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure. It is used in vasospasm and threatened GANGRENE.

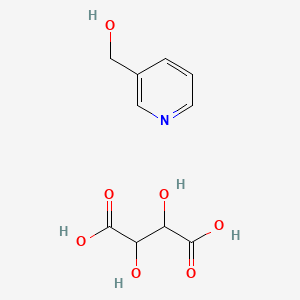

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023367 | |

| Record name | Nicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS] | |

| Record name | Nicotinyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Nicotinyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-55-0 | |

| Record name | 3-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinyl alcohol [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-PYRIDINEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF312056Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridinemethanol

CAS Number: 100-55-0

This technical guide provides a comprehensive overview of 3-Pyridinemethanol, a versatile pyridine derivative with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological activities.

Chemical and Physical Properties

3-Pyridinemethanol, also known as nicotinyl alcohol, is a clear, light yellow to yellow liquid at room temperature.[1][2] It is a hygroscopic compound, readily soluble in water and ether.[2] The molecule features a hydroxymethyl group at the 3-position of the pyridine ring, which imparts both polar and aromatic characteristics, making it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of 3-Pyridinemethanol

| Property | Value | Reference(s) |

| CAS Number | 100-55-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₇NO | [3][5][7] |

| Molecular Weight | 109.13 g/mol | [3][5][7] |

| Appearance | Clear light yellow to yellow liquid | [1][2] |

| Boiling Point | 154 °C at 28 mmHg | [6][7] |

| Density | 1.124 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.545 | [6][7] |

| Solubility | Soluble in water and ether | [2] |

| pKa | 13.68 ± 0.10 (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [6] |

Table 2: Spectroscopic Data of 3-Pyridinemethanol

| Spectrum Type | Key Data/Reference |

| ¹H NMR | Spectra available from chemical suppliers and databases. |

| ¹³C NMR | Spectra available from chemical suppliers and databases. |

| Mass Spectrometry | Spectra available from chemical suppliers and databases. |

Synthesis of 3-Pyridinemethanol

Several methods for the synthesis of 3-Pyridinemethanol have been reported. A common and efficient laboratory-scale preparation involves the reduction of a nicotinic acid ester.

Experimental Protocol: Synthesis from Nicotinic Acid

This two-step protocol involves the esterification of nicotinic acid followed by reduction of the resulting ester.

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

-

Materials: Nicotinic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 12.3 g (0.1 mol) of nicotinic acid in 30 mL of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for a specified time to drive the esterification to completion.

-

After cooling, neutralize the reaction mixture and extract the methyl nicotinate with a suitable organic solvent.

-

Purify the product by distillation under reduced pressure.

-

Step 2: Reduction of Methyl Nicotinate to 3-Pyridinemethanol

-

Materials: Methyl nicotinate, sodium borohydride (NaBH₄), methanol, tetrahydrofuran (THF).

-

Procedure:

-

Suspend 13.7 g (0.1 mol) of methyl nicotinate and 7.6 g (0.2 mol) of finely powdered sodium borohydride in THF.

-

Add 8 mL of methanol to the suspension.

-

Reflux the reaction mixture for 24 hours.

-

After completion, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure to yield 3-Pyridinemethanol. The product can be further purified by recrystallization from ethyl acetate.

-

References

- 1. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]

- 2. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]

- 7. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to 3-Pyridinemethanol: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Pyridinemethanol (CAS No. 100-55-0), a versatile heterocyclic alcohol pivotal in synthetic organic chemistry and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, and significant role as a building block in the creation of various therapeutic agents.

Core Chemical Identity and Structure

3-Pyridinemethanol, also known as nicotinyl alcohol or 3-pyridylcarbinol, is an organic compound featuring a pyridine ring substituted at the 3-position with a hydroxymethyl group.[1][2] This structure confers both the basicity of a pyridine nitrogen and the reactivity of a primary alcohol, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Formula: C₆H₇NO[3][4][5][6]

SMILES: C1=CC(=CN=C1)CO[2]

InChI Key: MVQVNTPHUGQQHK-UHFFFAOYSA-N[2][3][5]

The structural representation of 3-Pyridinemethanol is provided below.

Physicochemical Properties

3-Pyridinemethanol is typically a clear, light yellow to yellow, hygroscopic liquid at room temperature.[2][3] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 109.13 g/mol | [2][3][5][6][7] |

| CAS Number | 100-55-0 | [3][5][6][8] |

| Appearance | Clear light yellow to yellow liquid | [3] |

| Melting Point | -7 °C | [3] |

| Boiling Point | 154 °C at 28 mmHg | [3][5] |

| Density | 1.124 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.545 | [3][5] |

| Flash Point | > 230 °F (> 110 °C) | [3][9] |

| Water Solubility | 1000 mg/L | [3] |

| pKa | 13.68 ± 0.10 (Predicted) | [3] |

Experimental Protocols: Synthesis and Characterization

Several synthetic routes for the preparation of 3-Pyridinemethanol have been established. The choice of method often depends on the desired scale, available starting materials, and required purity.

Method 1: From 3-Cyanopyridine This common laboratory and industrial method involves a two-step process:

-

Reduction of Nitrile: 3-Cyanopyridine is catalytically hydrogenated using a palladium-on-carbon (Pd/C) catalyst in a hydrogen atmosphere.[1][3][4] This reaction, typically carried out in the presence of hydrochloric acid and water, reduces the nitrile group to an aminomethyl group, yielding 3-aminomethylpyridine hydrochloride.[1][3][4]

-

Diazotization and Hydrolysis: The resulting 3-aminomethylpyridine hydrochloride is then treated with ethyl nitrite.[3][4] This converts the amino group into a hydroxyl group, forming 3-Pyridinemethanol.[3]

Method 2: From 3-Pyridinecarboxaldehyde (Nicotinaldehyde) A straightforward approach involves the reduction of the aldehyde group of nicotinaldehyde.[1]

-

Protocol: The reduction can be achieved using sodium borohydride (NaBH₄) in an alcoholic solvent or through catalytic hydrogenation.[1] These mild conditions efficiently convert the aldehyde to a primary alcohol.[1]

Method 3: From 3-Methylpyridine (3-Picoline) This route involves the functionalization of the methyl group.

-

Protocol: 3-Methylpyridine is first reacted with N-bromosuccinimide (NBS) to form 3-(bromomethyl)pyridine. This intermediate is then subjected to hydrolysis to yield 3-Pyridinemethanol.[1]

The following diagram illustrates a generalized workflow for the synthesis of 3-Pyridinemethanol.

Characterization of 3-Pyridinemethanol is typically performed using standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band characteristic of the O-H stretching of the alcohol group (around 3200-3400 cm⁻¹) and peaks corresponding to the C-H and C=N bonds of the aromatic pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of 3-Pyridinemethanol shows a molecular ion peak corresponding to its molecular weight of 109.13 g/mol .[2]

Applications in Drug Development and Research

3-Pyridinemethanol serves as a crucial intermediate in the pharmaceutical industry due to its versatile chemical nature.[1][12] Its pyridine and alcohol functionalities allow for a wide range of chemical modifications, making it a valuable scaffold for drug discovery.[12]

-

Vasodilator Agents: It is an alcohol analog of nicotinic acid and acts as a direct-acting peripheral vasodilator, which can lead to a decrease in blood pressure.[7][9] It has been used in cases of vasospasm.[7]

-

Antilipemic Drugs: 3-Pyridinemethanol is used in the synthesis of cholesterol-lowering agents.[3][12]

-

Enzyme Inhibitors: It is a key building block for synthesizing histone deacetylase (HDAC) inhibitors, which are a class of compounds investigated for cancer therapy.[3][6] It is also used to prepare derivatives that may act as Checkpoint kinase 1 (Chk1) inhibitors.[3]

-

Neuroactive Agents: The compound is utilized in the production of various neuroactive agents.[1]

The diagram below illustrates the central role of 3-Pyridinemethanol as a precursor in the development of various therapeutic agents.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 4. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Pyridinemethanol 98 100-55-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 3-Pyridinemethanol | TargetMol [targetmol.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. nicotinyl alcohol, 100-55-0 [thegoodscentscompany.com]

- 10. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. nbinno.com [nbinno.com]

Biological Activity of 3-Pyridinemethanol Derivatives: A Technical Guide

Abstract: The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] 3-Pyridinemethanol, a simple substituted pyridine, serves as a versatile building block for the synthesis of a diverse array of compounds with significant pharmacological potential.[3] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities that span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the multifaceted biological activities of 3-Pyridinemethanol derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support researchers, scientists, and professionals in the field of drug development.

The 3-Pyridinemethanol Scaffold: An Overview

3-Pyridinemethanol, also known as nicotinyl alcohol, is an alcohol analog of nicotinic acid.[4] The parent compound itself is recognized as a direct-acting peripheral vasodilator and an antilipemic (cholesterol-lowering) agent.[4][5][6] Its structure, featuring a hydroxymethyl group at the 3-position of the pyridine ring, combines the basicity of the pyridine nitrogen with the reactivity of a primary alcohol, making it a valuable intermediate for chemical synthesis.[3] This core structure has been modified extensively to generate derivatives with enhanced potency and novel biological functions.

Anticancer Activity

Derivatives of the pyridine scaffold have shown considerable promise as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[7][8]

Data on Anticancer Activity

| Compound | Derivative Class | Cell Line | Activity | Value | Reference |

| Compound 3 | Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | IC50 | 0.57 µM | [9] |

| Compound 4 | Pyridine-Thiazole Hybrid | NCI-60 Panel | Growth Inhibition | -76.78 to 41.12% | [9] |

| Various | 2-pyridones | MCF-7, HepG2, A549 | IC50 | 8, 11.9, 15.8 µM | [8] |

Mechanism of Action: PARP Inhibition and Apoptosis

Certain pyridine-thiazole hybrid molecules have demonstrated selective cytotoxicity towards cancer cells.[9] Studies suggest that their mechanism may involve the induction of genetic instability. The cytotoxic effect of these compounds was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor, indicating that their action is related to PARP1-dependent pathways.[9] This often leads to cell cycle arrest and the induction of apoptosis, a programmed cell death pathway critical for eliminating cancerous cells.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Plating: Cancer cell lines (e.g., HCT-116, PC-3, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8][10]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[10]

Antimicrobial Activity

A significant area of research has been the development of 3-Pyridinemethanol derivatives as antibacterial agents, particularly in response to growing antibiotic resistance. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown potent activity against Gram-positive bacteria.[11]

Data on Antibacterial Activity

The minimum inhibitory concentrations (MICs) for a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were determined against several Gram-positive bacterial strains.[11]

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

| 21b | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |

| 21d | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |

| 21e | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |

| 21f | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |

| Linezolid | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |

| (Data summarized from Jin et al., 2022)[11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the standard serial dilution method to assess the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

-

Preparation of Stock Solutions: The synthesized compounds and a standard antibiotic (e.g., Linezolid) are dissolved in a suitable solvent like DMSO to create high-concentration stock solutions.[11]

-

Serial Dilution: A two-fold serial dilution of each compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacteria (e.g., S. aureus, S. pneumoniae) to a final concentration of approximately 5 x 10^5 CFU/mL.[11]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Neuroprotective and Cholinesterase Inhibitory Activity

Derivatives of 3-Pyridinemethanol have emerged as promising candidates for treating neurodegenerative diseases like Alzheimer's. Their mechanisms often involve the inhibition of cholinesterase enzymes and the prevention of amyloid-β (Aβ) peptide aggregation.[13][14]

Data on Cholinesterase Inhibition

| Compound | Derivative Class | Enzyme | Activity | Value | Reference |

| Carbamate 8 | Carbamate | hAChE | IC50 | 0.153 µM | [13] |

| Carbamate 11 | Carbamate | hBChE | IC50 | 0.828 µM | [13] |

| PAT | Pyridine Amine | AChE (in C. elegans) | Inhibition | Confirmed | [14] |

Mechanism of Action: Dual-Site AChE Inhibition and Anti-Aggregation

Acetylcholinesterase (AChE) not only hydrolyzes the neurotransmitter acetylcholine but also promotes the aggregation of Aβ peptides through its peripheral anionic site (PAS).[13][15] Pyridine derivatives have been designed as dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the PAS. This dual action restores acetylcholine levels and simultaneously inhibits Aβ plaque formation, a key pathological hallmark of Alzheimer's disease.[13]

Experimental Protocol: Cholinesterase Activity (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add DTNB and then the substrate ATCI to start the reaction.

-

Measurement: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor, and the IC50 value is determined.[13]

Anti-inflammatory Activity

While direct studies on 3-Pyridinemethanol derivatives are limited, structurally related compounds such as 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects.[16][17][18] The proposed mechanism for these related compounds involves their iron-chelating properties.[16][17]

Proposed Mechanism: Iron Chelation

Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron to function.[16][17] By chelating iron, pyridine derivatives may inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This suggests a potential avenue for developing 3-Pyridinemethanol-based anti-inflammatory agents.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.[16][18]

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the pyridine derivatives.[17]

-

Compound Administration: The test compounds, standard drug, or vehicle are administered, typically via intraperitoneal (i.p.) injection, 30 minutes before the inflammatory stimulus.[16]

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.

-

Measurement of Paw Volume: The volume of the paw is measured immediately after carrageenan injection and at specific time points thereafter (e.g., every hour for 4-6 hours) using a plethysmograph.[16][18]

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups by comparing the increase in paw volume to that of the control group.

Conclusion

The 3-Pyridinemethanol scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, neuroprotective, and potentially anti-inflammatory effects. The data and protocols summarized in this guide highlight the significant progress made in this area and underscore the potential for future research to yield novel drugs with improved efficacy and targeted mechanisms of action. Further exploration of structure-activity relationships will be crucial in optimizing these derivatives for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Page loading... [guidechem.com]

- 4. 3-Pyridinemethanol | TargetMol [targetmol.com]

- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

3-Pyridinemethanol as a Vasodilator Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinemethanol, also known as nicotinyl alcohol, is a peripheral vasodilator that has been utilized in the management of vasospastic disorders.[1] Its therapeutic effect is primarily attributed to its ability to widen blood vessels, thereby increasing blood flow and reducing peripheral resistance.[2] This technical guide provides an in-depth overview of the core mechanisms underlying the vasodilatory action of 3-Pyridinemethanol, focusing on its interaction with the vascular endothelium and the subsequent signaling cascades that lead to smooth muscle relaxation. Detailed experimental protocols for assessing its vasodilator properties are provided, alongside visualizations of the key signaling pathways.

Mechanism of Action

The vasodilatory effect of 3-Pyridinemethanol is predominantly endothelium-dependent, involving the release of two key vasoactive mediators: nitric oxide (NO) and prostaglandins, particularly prostacyclin (PGI2).[2]

Role of Nitric Oxide

3-Pyridinemethanol stimulates endothelial cells to produce and release nitric oxide.[2] NO, a potent vasodilator, diffuses from the endothelium to the underlying vascular smooth muscle cells. In the smooth muscle, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[2]

Role of Prostaglandins

In addition to NO, 3-Pyridinemethanol also promotes the synthesis and release of prostaglandins, notably prostacyclin (PGI2), from the vascular endothelium.[2] PGI2 acts on prostanoid receptors on the surface of vascular smooth muscle cells, activating adenylyl cyclase. This enzyme converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which, similar to PKG, phosphorylates targets that promote smooth muscle relaxation and vasodilation.[2]

Signaling Pathways

The vasodilatory action of 3-Pyridinemethanol is orchestrated by a cascade of intracellular signaling events, as depicted in the following diagrams.

References

The Enigmatic Presence of 3-Pyridinemethanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinemethanol, a pyridine alkaloid also known as nicotinyl alcohol, is a molecule of significant interest due to its pharmacological activities. While its synthetic routes and medicinal applications are well-documented, its natural occurrence in the plant kingdom is a subject of nascent research. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 3-Pyridinemethanol in plants, focusing on its reported presence in Crocus sativus L. and Nicotiana tabacum L. This document details plausible biosynthetic pathways, outlines experimental protocols for extraction and quantification, and presents available data in a structured format to facilitate further research and drug development endeavors.

Introduction

3-Pyridinemethanol (C₆H₇NO) is a primary alcohol derivative of pyridine. It is recognized for its vasodilatory and antilipemic properties.[1] While largely produced synthetically for pharmaceutical purposes, trace amounts of this compound have been identified in certain plant species, suggesting an endogenous biosynthetic pathway.[1] Understanding the natural origins and physiological roles of 3-Pyridinemethanol in plants can open new avenues for its sustainable production and the discovery of novel biological functions. This guide aims to consolidate the scattered information on its natural occurrence and provide a technical framework for its study.

Natural Occurrence and Quantitative Data

The presence of 3-Pyridinemethanol has been reported in the plant kingdom, specifically in saffron (Crocus sativus) and tobacco (Nicotiana tabacum).[1] However, quantitative data on the concentration of 3-Pyridinemethanol in these plants is scarce in the current scientific literature. It is considered a minor alkaloid component. The tables below summarize the general alkaloid content in these species to provide context for the potential levels of 3-Pyridinemethanol.

Table 1: Total Alkaloid Content in Crocus sativus L. (Stigma)

| Analytical Method | Total Alkaloid Content (mg/g dry weight) | Reference |

| Gravimetric Method | 6.8 ± 0.4 | (Not specified in search results) |

| UV-Vis Spectrophotometry | 5.5 ± 0.3 | (Not specified in search results) |

Note: Specific quantitative data for 3-Pyridinemethanol is not available in the reviewed literature. It is expected to be a very minor fraction of the total alkaloids.

Table 2: Total Alkaloid Content in Nicotiana tabacum L. (Leaves)

| Variety | Developmental Stage | Total Alkaloid Content (mg/g dry weight) | Reference |

| K326 | Upper leaves maturing | 42.13 | [2] |

| Hongda | Upper leaves maturing | 35.67 | [2] |

| Zhongyan 100 | Upper leaves maturing | 38.91 | [2] |

Note: Nicotine is the predominant alkaloid in tobacco, typically accounting for 90-95% of the total alkaloid content.[2] 3-Pyridinemethanol, if present, would be in trace amounts.

Biosynthesis of 3-Pyridinemethanol in Plants

The precise biosynthetic pathway of 3-Pyridinemethanol in plants has not been fully elucidated. However, based on its structure, it is hypothesized to be derived from nicotinic acid, a central compound in the pyridine nucleotide cycle in plants. Nicotinic acid can be synthesized from tryptophan or aspartic acid. The final step in the formation of 3-Pyridinemethanol is likely the reduction of nicotinic acid or its activated form (e.g., nicotinoyl-CoA).

Caption: Proposed biosynthetic pathway of 3-Pyridinemethanol from precursors.

Experimental Protocols

The following sections detail proposed methodologies for the extraction and quantification of 3-Pyridinemethanol from plant matrices. These protocols are adapted from established methods for alkaloid analysis.

Extraction of 3-Pyridinemethanol

This protocol describes a solid-phase extraction (SPE) method suitable for enriching pyridine alkaloids from a plant extract.

Caption: Workflow for the extraction of 3-Pyridinemethanol from plant samples.

Methodology:

-

Sample Preparation: Lyophilize and grind the plant material (e.g., 1 gram of Crocus sativus stigma or Nicotiana tabacum leaves) to a fine powder.

-

Extraction: Macerate the powdered sample in 10 mL of methanol containing 0.1% formic acid for 24 hours at room temperature. Sonicate the mixture for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interfering non-basic compounds.

-

Elute the alkaloids with 5 mL of 5% ammonium hydroxide in methanol.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 110.1 (M+H)⁺

-

Product Ions (Q3): m/z 93.1 (loss of NH₃), m/z 79.1 (loss of CH₂O and H)

-

-

Collision Energy and other parameters: To be optimized for the specific instrument.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Injection Mode: Splitless.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Key Ions for Identification: m/z 109 (M⁺), 108, 80, 79.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which 3-Pyridinemethanol may be involved in plants. Its role, if any, in plant physiology, defense, or development remains an open area for future research. Given its structural similarity to nicotinic acid, a key metabolite, it could potentially interact with enzymes or receptors involved in the pyridine nucleotide cycle or other related pathways.

Conclusion and Future Perspectives

The natural occurrence of 3-Pyridinemethanol in plants, though seemingly in trace amounts, presents an intriguing area of study for phytochemists, biochemists, and drug development professionals. The confirmation of its presence in species like Crocus sativus and Nicotiana tabacum warrants further investigation into its precise concentration, biosynthetic pathway, and physiological function. The experimental protocols outlined in this guide provide a robust starting point for researchers to quantify this molecule and explore its role in the plant kingdom. Future research should focus on:

-

Quantitative surveys: Screening a wider range of plant species for the presence and concentration of 3-Pyridinemethanol.

-

Metabolic engineering: Elucidating and manipulating the biosynthetic pathway to enhance its production in plants or microbial systems.

-

Pharmacological and physiological studies: Investigating the ecological or physiological role of 3-Pyridinemethanol in plants and exploring its potential for novel therapeutic applications.

This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinemethanol, a versatile heterocyclic alcohol, serves as a critical starting material and key intermediate in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a primary alcohol, make it a valuable scaffold in drug design and development. This technical guide provides a comprehensive overview of the synthesis of 3-Pyridinemethanol, its application as a precursor in the development of drugs targeting a range of therapeutic areas, and detailed experimental protocols for key synthetic transformations. The guide also delves into the signaling pathways modulated by drugs derived from this essential precursor, offering insights into their mechanisms of action.

Introduction

The pyridine moiety is a ubiquitous structural motif in medicinal chemistry, prized for its ability to engage in various biological interactions and its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1] 3-Pyridinemethanol, also known as nicotinyl alcohol, emerges as a particularly useful building block, providing a reactive handle for the introduction of the 3-pyridylmethyl group into larger molecules.[2] This guide will explore the pivotal role of 3-Pyridinemethanol in the synthesis of drugs for cardiovascular diseases, cancer, and neurological disorders.

Synthesis of 3-Pyridinemethanol

Several synthetic routes to 3-Pyridinemethanol have been established, starting from readily available precursors. The choice of method often depends on factors such as scale, cost, and available reagents.

Reduction of Nicotinic Acid and its Esters

A common and efficient method involves the reduction of nicotinic acid or its esters.[3]

Experimental Protocol: Synthesis of 3-Pyridinemethanol from Methyl Nicotinate [2]

-

Materials: Methyl nicotinate (13.7 g, 0.1 mole), Sodium borohydride (finely powdered, 15.2 g, 0.4 mole), Methanol (160 ml), Tetrahydrofuran (THF, 100 ml).

-

Procedure:

-

A mixture of methyl nicotinate and finely powdered sodium borohydride in THF is prepared in a reaction flask.

-

Methanol is added dropwise to the stirred mixture over a period of 1 hour.

-

After the addition is complete, the reaction mixture is refluxed for 2 hours.

-

The mixture is then cooled, and the excess solvent is removed under reduced pressure.

-

The resulting residue is treated with 10% aqueous sodium hydroxide to decompose the borate complex.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-Pyridinemethanol.

-

-

Yield: High yields are typically reported for this method.[3]

Reduction of 3-Pyridinecarboxaldehyde

The direct reduction of 3-pyridinecarboxaldehyde offers another straightforward route.[4]

Experimental Protocol: Synthesis of 3-Pyridinemethanol from 3-Pyridinecarboxaldehyde

-

Materials: 3-Pyridinecarboxaldehyde, Sodium borohydride, Ethanol.

-

Procedure:

-

3-Pyridinecarboxaldehyde is dissolved in ethanol in a reaction flask and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the careful addition of water.

-

The ethanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to afford 3-Pyridinemethanol.

-

From 3-Cyanopyridine

Catalytic hydrogenation of 3-cyanopyridine provides a scalable industrial method for the synthesis of 3-Pyridinemethanol.[1][4]

Experimental Protocol: Synthesis of 3-Pyridinemethanol from 3-Cyanopyridine [1]

-

Materials: 3-Cyanopyridine (20.8 kg, 96% purity), 5% Palladium on charcoal catalyst, Hydrochloric acid (36%), Water, 90% Ethyl alcohol, Nitrosyl chloride.

-

Procedure:

-

Preparation of 3-Aminomethylpyridine Hydrochloride: A suspension of the palladium on charcoal catalyst in water is prepared in a pressure vessel. 3-Cyanopyridine and a hydrochloric acid solution (approximately 1.75 moles of HCl per mole of 3-cyanopyridine) are added. The suspension is maintained at 10-15°C and stirred under a hydrogen pressure of 3 to 5 psi until the absorption of hydrogen ceases. The catalyst is then removed by filtration.

-

Conversion to 3-Pyridinemethanol: The filtrate containing 3-aminomethylpyridine hydrochloride is heated to 60-65°C. Ethyl nitrite gas, generated by reacting ethyl alcohol with nitrosyl chloride, is passed into the heated solution.

-

Upon completion of the reaction, the mixture is worked up to isolate 3-Pyridinemethanol.

-

Applications in Medicinal Chemistry

3-Pyridinemethanol is a precursor to a variety of drugs, including vasodilators, antihyperlipidemic agents, and inhibitors of various enzymes.

Vasodilators and Antihyperlipidemic Agents

Nicotinyl alcohol itself is used as a peripheral vasodilator.[5] Furthermore, it serves as a precursor for other drugs in this class, such as Nicofibrate and Eniclobrate.[5] These drugs are used to treat peripheral vascular diseases and hyperlipidemia.[6]

Table 1: Drugs Derived from 3-Pyridinemethanol for Cardiovascular Applications

| Drug Name | Therapeutic Class | Starting Material |

| Nicotinyl Alcohol | Vasodilator | 3-Pyridinemethanol |

| Nicofibrate | Antihyperlipidemic | 3-Pyridinemethanol |

| Eniclobrate | Antihyperlipidemic | 3-Pyridinemethanol |

| Mepiroxol | Antihyperlipidemic | 3-Pyridinemethanol |

The mechanism of action of nicotinic acid and its derivatives on lipid metabolism involves the inhibition of lipolysis in adipose tissue, leading to a decrease in the production of very-low-density lipoproteins (VLDL) and subsequently low-density lipoproteins (LDL) by the liver.[7]

Caption: Mechanism of Nicotinic Acid on Lipid Metabolism.

Enzyme Inhibitors in Oncology

3-Pyridinemethanol is a precursor for the synthesis of inhibitors targeting key enzymes in cancer signaling pathways, such as Histone Deacetylases (HDACs) and Checkpoint Kinase 1 (Chk1).[1]

3.2.1. Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.

Caption: HDAC Inhibition Signaling Pathway.

3.2.2. Checkpoint Kinase 1 (Chk1) Inhibitors

Chk1 is a serine/threonine-specific protein kinase that is a key regulator of the cell cycle and is involved in the DNA damage response.[8]

Caption: Chk1 Signaling in DNA Damage Response.

Other Therapeutic Areas

The versatility of the 3-pyridylmethanol scaffold has led to its exploration in other therapeutic areas, such as the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists for the treatment of pain and inflammation.

Quantitative Data

The following table summarizes key quantitative data for reactions involving 3-Pyridinemethanol and the pharmacological activity of some of its derivatives.

Table 2: Synthesis Yields and Pharmacological Data

| Reaction/Compound | Starting Material(s) | Product | Yield (%) | Pharmacological Data (IC₅₀) | Target |

| Reduction | Methyl Nicotinate | 3-Pyridinemethanol | High | - | - |

| Reduction | 3-Pyridinecarboxaldehyde | 3-Pyridinemethanol | - | - | - |

| Hydrogenation | 3-Cyanopyridine | 3-Pyridinemethanol | Good (Industrial Scale) | - | - |

| Nicofibrate | 3-Pyridinemethanol | Nicofibrate | - | - | Lipoprotein Lipase |

| Eniclobrate | 3-Pyridinemethanol | Eniclobrate | - | - | - |

Note: Specific yield percentages and IC₅₀ values can vary depending on the reaction conditions and assay used. The table provides a general overview.

Conclusion

3-Pyridinemethanol is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for its incorporation into a wide range of molecular architectures, leading to the development of drugs with diverse therapeutic applications. The continued exploration of derivatives of 3-Pyridinemethanol is expected to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its importance in the pharmaceutical industry. This guide has provided a foundational understanding of the synthesis, applications, and mechanistic insights related to this key building block, intended to aid researchers and professionals in the field of drug discovery and development.

References

- 1. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. klivon.com [klivon.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]

- 8. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 3-pyridinemethanol synthesis

An In-depth Technical Guide to the Discovery and Synthesis of 3-Pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinemethanol, a key building block in the pharmaceutical and agrochemical industries, has a rich history of synthetic development. This technical guide provides a comprehensive overview of the discovery and evolution of its synthesis, with a focus on the core chemical transformations. Detailed experimental protocols for key methodologies are presented, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical processes.

Introduction: Discovery and Significance

3-Pyridinemethanol, also known as nicotinyl alcohol, is a pyridine derivative featuring a hydroxymethyl group at the 3-position of the pyridine ring.[1] Its synthesis was first reported in the mid-20th century during broader investigations into substituted pyridines for pharmaceutical applications.[1] While no single individual is widely credited with its discovery, its emergence was a crucial step in the development of various nicotinamide derivatives and other neuroactive agents.[1] The molecule's structure, combining the basicity of the pyridine nitrogen with the reactivity of a primary alcohol, makes it a versatile intermediate in organic synthesis.[1]

Industrially, 3-pyridinemethanol serves as a precursor for the synthesis of various drugs and bioactive molecules.[2][3] It is a valuable starting material for histone deacetylase inhibitors and has applications in the preparation of agents with vasodilatory effects.[2][3][4]

Key Synthetic Pathways

The synthesis of 3-pyridinemethanol has evolved over the years, with several key pathways emerging as the most prevalent. These methods primarily involve the reduction of a carbonyl or nitrile group at the 3-position of the pyridine ring.

From Nicotinic Acid and its Esters

A common and economically viable route to 3-pyridinemethanol begins with nicotinic acid (Vitamin B3). This multi-step process involves the esterification of nicotinic acid followed by the reduction of the resulting ester.

2.1.1. Esterification of Nicotinic Acid

Nicotinic acid is readily converted to its methyl ester, methyl nicotinate, through Fischer esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess methanol which also acts as the solvent.

Caption: Fischer esterification of nicotinic acid to methyl nicotinate.

2.1.2. Reduction of Methyl Nicotinate

The subsequent reduction of the ester group in methyl nicotinate yields 3-pyridinemethanol. Sodium borohydride (NaBH₄) in combination with methanol is a frequently used reducing agent for this transformation. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) under reflux conditions.[5][6]

Caption: Reduction of methyl nicotinate to 3-pyridinemethanol.

From 3-Cyanopyridine

Another significant industrial route for the synthesis of 3-pyridinemethanol involves the catalytic hydrogenation of 3-cyanopyridine. This method can proceed through different intermediates depending on the reaction conditions.

A common approach involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas and an acidic medium, such as hydrochloric acid.[1] This process can lead to the formation of 3-aminomethylpyridine hydrochloride as an intermediate, which is then converted to 3-pyridinemethanol.[2][7]

Caption: Synthesis of 3-pyridinemethanol from 3-cyanopyridine.

From 3-Pyridinecarboxaldehyde (Nicotinaldehyde)

The direct reduction of 3-pyridinecarboxaldehyde (nicotinaldehyde) is also a viable method for producing 3-pyridinemethanol. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice due to its mildness and selectivity.[1] Catalytic hydrogenation is another effective technique.[1]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic routes discussed.

Synthesis of Methyl Nicotinate from Nicotinic Acid

Objective: To synthesize methyl nicotinate via Fischer esterification of nicotinic acid.

Procedure:

-

To a solution of nicotinic acid (12.30 g, 0.1 mol) in methanol (30 mL), add concentrated sulfuric acid (5 mL) cautiously.

-

Reflux the reaction mixture for 16 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with chloroform.

-

Remove the solvent under reduced pressure to obtain the crude methyl nicotinate.

-

Purify the product by recrystallization to yield white crystals.[6]

Reduction of Methyl Nicotinate to 3-Pyridinemethanol using NaBH₄

Objective: To reduce methyl nicotinate to 3-pyridinemethanol using sodium borohydride.

Procedure:

-

Suspend methyl nicotinate (13.7 g, 0.1 mol) and finely powdered sodium borohydride (75.66 g, 2.0 mol) in tetrahydrofuran (THF).

-

Add methanol (8 mL) to the suspension.

-

Reflux the reaction mixture for 24 hours.

-

After completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 30 mL) with continuous stirring for 15 hours.

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 3-pyridinemethanol as a thick oil.[6]

Synthesis of 3-Pyridinemethanol from 3-Cyanopyridine

Objective: To synthesize 3-pyridinemethanol from 3-cyanopyridine via catalytic hydrogenation.

Procedure:

-

In a reaction kettle, add 3-cyanopyridine.

-

Add a Pd/C catalyst.

-

Conduct the reaction in the presence of hydrochloric acid and water.

-

Introduce hydrogen gas and perform catalytic hydrogenation at normal temperature and pressure.

-

The initial product is 3-aminomethylpyridine hydrochloride.[1]

-

Treat the 3-aminomethylpyridine hydrochloride with ethyl nitrite to yield 3-pyridinemethanol.[2][7]

Quantitative Data Summary

The efficiency of different synthetic methods for 3-pyridinemethanol can be compared based on their reported yields and reaction conditions.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Nicotinic Acid | 1. CH₃OH, H₂SO₄ (conc.), reflux 16h; 2. NaBH₄, CH₃OH, THF, reflux 24h | 3-Pyridinemethanol | 70 | [6] |

| Methyl Nicotinate | NaBH₄, CH₃OH, THF, reflux 24h | 3-Pyridinemethanol | 70 | [6] |

| Ethyl Nicotinate | C₃₀H₃₄Cl₂N₂P₂Ru, potassium methanolate, H₂, THF, 100°C, 10h | 3-Pyridinemethanol | 90 | [7] |

| 3-Cyanopyridine | 1. Pd/C, H₂, HCl, H₂O; 2. Ethyl nitrite | 3-Pyridinemethanol | Not specified | [1][2][7] |

Conclusion

The synthesis of 3-pyridinemethanol has progressed significantly since its initial discovery. The routes starting from readily available and inexpensive precursors like nicotinic acid and 3-cyanopyridine are the most established. While the reduction of nicotinic acid esters with sodium borohydride offers a straightforward laboratory-scale synthesis, catalytic hydrogenation of 3-cyanopyridine is often favored for industrial production due to its efficiency and atom economy. The choice of a specific synthetic route will depend on factors such as scale, cost of reagents, and desired purity of the final product. Future research may focus on developing even more sustainable and efficient catalytic systems for the synthesis of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Pyridinemethanol as an Antilipemic Drug

Introduction

3-Pyridinemethanol, also known as nicotinyl alcohol or β-pyridylcarbinol, is a pyridine derivative and an alcohol analog of nicotinic acid (niacin).[1] It functions as a prodrug that is converted in the body to nicotinic acid, a well-established agent for treating dyslipidemia.[2] For decades, nicotinic acid has been utilized for its beneficial effects on the lipid profile, including its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides, while being one of the most effective agents for raising high-density lipoprotein (HDL) cholesterol.[3][4] This guide provides a detailed examination of 3-Pyridinemethanol's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations. It is classified as both a vasodilator and an antilipemic drug.[5][6]

Core Mechanism of Action

The antilipemic effects of 3-Pyridinemethanol are mediated through its conversion to nicotinic acid. Nicotinic acid primarily acts by binding to the G-protein coupled receptor GPR109A (also known as HCA2), which is highly expressed on the surface of adipocytes.[7][8]

Inhibition of Adipose Tissue Lipolysis

The cornerstone of nicotinic acid's mechanism is the reduction of free fatty acid (FFA) mobilization from adipose tissue.[7]

-

Receptor Activation: Nicotinic acid binds to the GPR109A receptor on adipocytes.[9]

-

G-Protein Signaling: This binding activates an inhibitory G-protein (Gi).[7]

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[7][9]

-

PKA Inactivation: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).[7]

-

Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of stored triglycerides into FFAs and glycerol.[10][11] By inhibiting PKA, nicotinic acid effectively suppresses lipolysis, leading to a significant decrease in the release of FFAs into the bloodstream.[7]

References

- 1. 3-Pyridinemethanol | TargetMol [targetmol.com]

- 2. 3-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. d-nb.info [d-nb.info]

- 4. Nicotinic acid in the treatment of hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial inhibition of adipose tissue lipolysis improves glucose metabolism and insulin sensitivity without alteration of fat mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Partial Inhibition of Adipose Tissue Lipolysis Improves Glucose Metabolism and Insulin Sensitivity Without Alteration of Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinemethanol, also known as nicotinyl alcohol or 3-pyridylcarbinol, is a pyridine derivative with the chemical formula C₆H₇NO. It functions as a vasodilator and a cholesterol-lowering agent.[1][2][3][4] This technical guide provides a comprehensive overview of the available toxicological data for 3-Pyridinemethanol, intended to inform researchers, scientists, and drug development professionals. The information is presented to facilitate risk assessment and guide further investigation into its therapeutic and toxicological properties.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Pyridinemethanol is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100-55-0 | [4][5] |

| Molecular Formula | C₆H₇NO | [4][5] |

| Molecular Weight | 109.13 g/mol | [4][5] |

| Appearance | Clear light yellow to yellow liquid | [4] |

| Boiling Point | 259 °C at 760 mmHg | [4] |

| Melting Point | -7 °C | [4] |

| Flash Point | 149 °C | [4] |

| Specific Gravity | 1.124 | [4] |

| Solubility | Soluble in water | [4] |

| log Pow | 0.3 | [4] |

Toxicological Profile

The toxicological profile of 3-Pyridinemethanol is summarized in the following sections. While some quantitative data is available, significant data gaps exist for several toxicological endpoints.

Acute Toxicity

3-Pyridinemethanol is classified as harmful if swallowed and is reported to cause skin, eye, and respiratory irritation.[4] The available quantitative acute toxicity data are presented in the table below.

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD50 > 2000 mg/kg | [6] |

| Oral | Mouse | LD50 = 1000 mg/kg | [7] |

| Intravenous | Mouse | LD50 = 1 g/kg | [6] |

No specific quantitative data for dermal or inhalation acute toxicity (LD50/LC50) were identified in the reviewed literature.

Skin, Eye, and Respiratory Irritation

3-Pyridinemethanol is a known irritant.[4]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Chronic Toxicity

No dedicated chronic toxicity studies for 3-Pyridinemethanol were identified. However, studies on the parent compound, pyridine, indicate that repeated oral exposure in rodents can lead to liver lesions.[10]

Carcinogenicity

There are no specific carcinogenicity bioassays available for 3-Pyridinemethanol. The International Agency for Research on Cancer (IARC) has not classified 3-Pyridinemethanol.[6] Studies on pyridine have shown limited evidence of carcinogenicity in experimental animals.[11]

Mutagenicity and Genotoxicity

Based on the available data, 3-Pyridinemethanol is not classified as a mutagen.[6] However, specific in vitro and in vivo mutagenicity studies, such as the Ames test, for 3-Pyridinemethanol were not found in the public domain. For the parent compound, pyridine, most in vitro and in vivo genotoxicity assays have yielded negative results.[1]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for 3-Pyridinemethanol were identified. Studies on pyridine have shown some effects on sperm motility in mice and estrous cycles in rats at high doses.[11]

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

Mechanism of Action and Signaling Pathways

The primary pharmacological action of 3-Pyridinemethanol (nicotinyl alcohol) is vasodilation.[1][2] This is believed to be mediated through the release of prostaglandins, particularly prostacyclin (PGI2), and nitric oxide (NO) from the endothelium.[1][13] The released NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, which results in relaxation and vasodilation.[1]

Additionally, nicotinyl alcohol has been reported to have lipid-lowering properties by inhibiting the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in the liver.[1][12]

Below is a diagram illustrating the proposed vasodilatory signaling pathway of 3-Pyridinemethanol.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are outlined below, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Principle: A stepwise procedure where the substance is administered to animals at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of the initial dose determines the next step.

-

Animals: Typically, female rats are used.

-

Procedure:

-

A single animal is dosed at the selected starting dose.

-

If the animal survives, four additional animals are dosed sequentially at the same level.

-

If the initial animal dies, the test is repeated at a lower dose level.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The classification of the substance is based on the number of animals that die at a given dose level.

Skin Irritation/Corrosion - In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)

-

Principle: This in vitro method assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis model.

-

Test System: A commercially available, validated RhE model.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The viability of the treated tissue is compared to that of a negative control.

-

-

Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: The substance is applied to the eye of a single animal to assess the potential for ocular irritation or corrosion.

-

Animals: Albino rabbits are the recommended species.

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye of one animal. The other eye serves as a control.

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

If the initial test does not show a corrosive or severe irritant effect, the response is confirmed in up to two additional animals.

-

The observation period is typically 21 days to assess the reversibility of any effects.

-

-

Data Analysis: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.

The following diagram illustrates a general workflow for in vivo acute toxicity testing.

Conclusion

3-Pyridinemethanol exhibits moderate acute toxicity via the oral and intravenous routes and is an irritant to the skin, eyes, and respiratory system. Significant data gaps remain regarding its chronic, carcinogenic, reproductive, and developmental toxicity, as well as its detailed toxicokinetic profile. The vasodilatory effects of 3-Pyridinemethanol are likely mediated through the prostaglandin and nitric oxide signaling pathways. Further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to long-term exposure and developmental and reproductive endpoints. The provided experimental protocols, based on OECD guidelines, can serve as a foundation for such future investigations.

References

- 1. What is the mechanism of Nicotinyl Alcohol? [synapse.patsnap.com]

- 2. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]

- 3. 3-Pyridinemethanol | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. nicotinyl alcohol, 100-55-0 [thegoodscentscompany.com]

- 8. 3-Pyridinemethanol 100-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Effects of large doses of nicotinyl alcohol on serum lipid levels and carbohydrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NICOTINYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 13. What is Nicotinyl Alcohol used for? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Reduction of Nicotinaldehyde to 3-Pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common methods for the reduction of nicotinaldehyde (also known as 3-pyridinecarboxaldehyde) to 3-pyridinemethanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols provided are based on established chemical literature and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the context of producing 3-pyridinemethanol, a valuable building block, two primary methods are widely employed: reduction with sodium borohydride and catalytic hydrogenation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, favored for its ease of use and safety profile in laboratory settings.[1] Catalytic hydrogenation, often utilizing catalysts such as Raney Nickel or palladium on carbon, is a highly efficient method suitable for larger-scale industrial production.

Methods Overview and Data Presentation

The choice of reduction method often depends on the scale of the reaction, the desired purity of the product, and the available laboratory equipment. Below is a summary of quantitative data for the two primary methods.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference Source |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - Room Temp | 1 - 4 | ~90-95 | >98 | Adapted from[1] |

| Catalytic Hydrogenation | Raney Nickel / H₂ | Aqueous Acetic Acid | 20 - 40 | 2 - 6 | ~93 | High | Adapted from[2] |

Experimental Protocols

Protocol 1: Reduction of Nicotinaldehyde using Sodium Borohydride

This protocol describes the reduction of nicotinaldehyde to 3-pyridinemethanol using sodium borohydride in a methanol solvent system. This method is well-suited for laboratory-scale synthesis.

Materials:

-

Nicotinaldehyde (3-pyridinecarboxaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.7 g (0.1 mol) of nicotinaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly add 1.9 g (0.05 mol) of sodium borohydride to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-